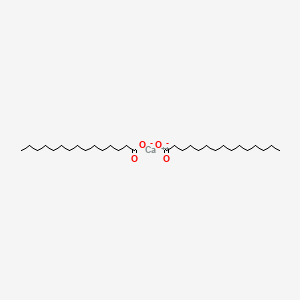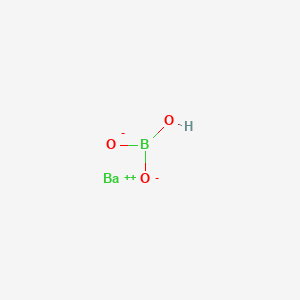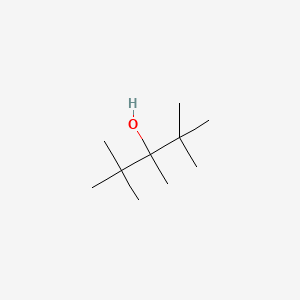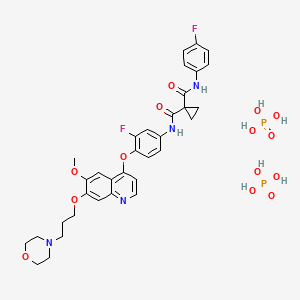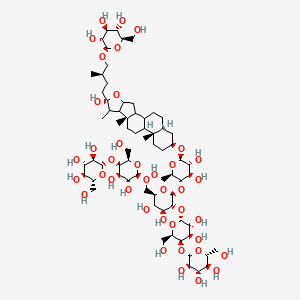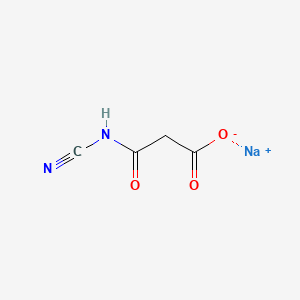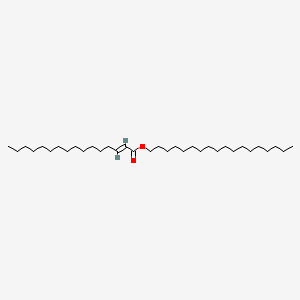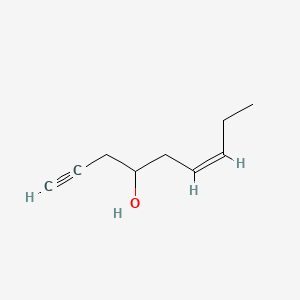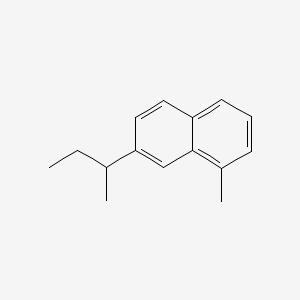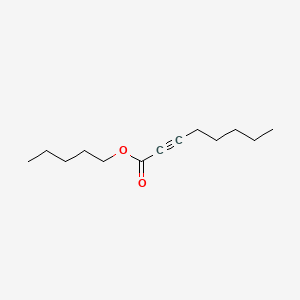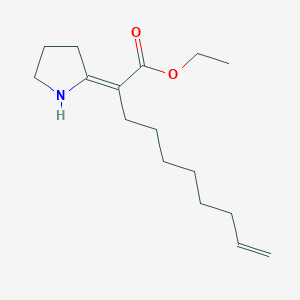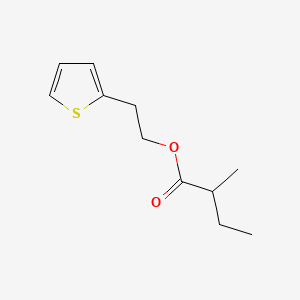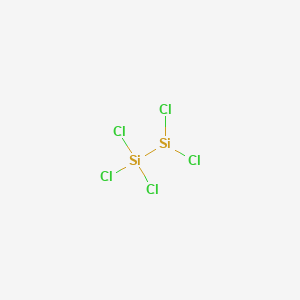
Pentachlorodisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentachlorodisilane, with the chemical formula Cl5HSi2, is a colorless liquid compound known for its high reactivity and stability. It is widely used in various chemical processes and synthesis reactions, particularly in the production of silicon-based materials and organosilicon compounds . This compound is also referred to as disilicon pentachloride and is notable for its role as a precursor in semiconductor manufacturing and the development of specialty chemicals and polymers .
Vorbereitungsmethoden
Pentachlorodisilane can be synthesized through the partial reduction of hexachlorodisilane using a metal hydride compound . The reaction involves the following steps:
Reduction of Hexachlorodisilane: Hexachlorodisilane (Si2Cl6) is partially reduced with a metal hydride, such as lithium aluminum hydride (LiAlH4), to produce this compound.
Purification: The reaction product is then purified to obtain a high-purity this compound.
Analyse Chemischer Reaktionen
Pentachlorodisilane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form silicon dioxide (SiO2) and other silicon-oxygen compounds.
Reduction: Further reduction can lead to the formation of lower chlorinated silanes.
Common reagents used in these reactions include metal hydrides for reduction and various nucleophiles for substitution reactions. The major products formed from these reactions are silicon-based materials and organosilicon compounds .
Wissenschaftliche Forschungsanwendungen
Pentachlorodisilane has a wide range of scientific research applications, including:
Microelectronics: It is used as a precursor in the chemical vapor deposition (CVD) process to produce thin films for microelectronic components.
Semiconductor Manufacturing: This compound is utilized in the production of silicon nitride (SiNx) thin films through plasma-enhanced atomic layer deposition (PEALD).
Materials Science: It plays a crucial role in the development of silicon-based materials and polymers, contributing to advancements in materials science and technology.
Wirkmechanismus
The mechanism of action of pentachlorodisilane involves its ability to incorporate silicon into various molecular structures. During chemical vapor deposition, this compound decomposes upon heating or exposure to plasma, resulting in the deposition of silicon-containing layers on substrates . This process is essential for creating high-quality microelectronic components with precise and uniform coatings .
Vergleich Mit ähnlichen Verbindungen
Pentachlorodisilane can be compared with other similar compounds, such as:
Hexachlorodisilane (Si2Cl6): Both compounds are used as precursors in the production of silicon-based materials, but this compound offers lower process temperatures, making it more suitable for highly integrated chips.
Tetrachlorosilane (SiCl4): While tetrachlorosilane is also used in silicon-based material production, this compound provides better control over the deposition process and results in higher purity products.
This compound stands out due to its high reactivity, stability, and ability to facilitate the incorporation of silicon into diverse molecular structures, making it a valuable compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
31411-98-0 |
|---|---|
Molekularformel |
Cl5Si2 |
Molekulargewicht |
233.4 g/mol |
InChI |
InChI=1S/Cl5Si2/c1-6(2)7(3,4)5 |
InChI-Schlüssel |
VEYJKODKHGEDMC-UHFFFAOYSA-N |
Kanonische SMILES |
[Si]([Si](Cl)(Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


